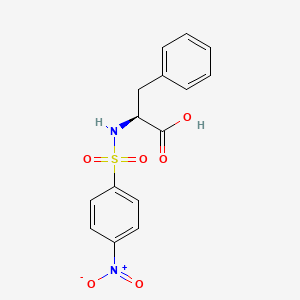

N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Description

BenchChem offers high-quality N-(4-Nitrophenylsulfonyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenylsulfonyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHRPLXWZFPXIJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427081 | |

| Record name | N-(4-Nitrophenylsulfonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64501-87-7 | |

| Record name | L-Phenylalanine, N-[(4-nitrophenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64501-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenylsulfonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine, a critical reagent in custom peptide synthesis and the development of specialized molecular probes.[1] We delve into the foundational principles of the Schotten-Baumann reaction, offering a detailed, step-by-step protocol for the synthesis, purification, and characterization of this important compound. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

N-(4-Nitrophenylsulfonyl)-L-phenylalanine, often referred to as Nosyl-L-phenylalanine, is a valuable derivative of the essential amino acid L-phenylalanine. Its primary utility lies in the protection of the α-amino group, a crucial step in peptide synthesis to ensure regioselective bond formation.[2] The 4-nitrophenylsulfonyl (nosyl) group is a robust protecting group that is stable under a variety of reaction conditions, yet can be selectively removed when desired.[3]

Beyond its role as a protecting group, the incorporation of the 4-nitrophenylalanine moiety into peptides offers unique functionalities. It can serve as an infrared (IR) probe to monitor conformational changes and as an effective Förster Resonance Energy Transfer (FRET) quencher in the design of sensitive biosensors and molecular probes.[1] The ability to synthesize high-purity N-(4-Nitrophenylsulfonyl)-L-phenylalanine is therefore paramount for advancing research in peptide chemistry, structural biology, and molecular diagnostics.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine is classically achieved through the Schotten-Baumann reaction. This method, first described in the 1880s by Carl Schotten and Eugen Baumann, is a widely used technique for the acylation of amines and alcohols.[4] In the context of this synthesis, it involves the reaction of an amine (L-phenylalanine) with an acyl halide (4-nitrobenzenesulfonyl chloride) in the presence of a base.[5][6]

Mechanism of the Schotten-Baumann Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Deprotonation: The base in the reaction mixture deprotonates the amino group of L-phenylalanine, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting nucleophilic amine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride.

-

Elimination: The chloride ion, a good leaving group, is eliminated, forming the sulfonamide bond.

-

Neutralization: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]

A critical aspect of the Schotten-Baumann reaction is the use of a biphasic solvent system, typically consisting of an organic solvent and an aqueous base.[4] The starting materials and the product primarily reside in the organic phase, while the base neutralizes the acid in the aqueous phase. This separation prevents unwanted side reactions, such as the hydrolysis of the sulfonyl chloride.[7]

Experimental Protocol: Synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

This section provides a detailed, field-proven methodology for the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 10.0 g | 0.0605 |

| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 14.7 g | 0.0663 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 10.2 g | 0.121 |

| Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |

| Water (deionized) | H₂O | 18.02 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

Step-by-Step Synthesis Procedure

-

Preparation of the Amine Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (10.0 g, 0.0605 mol) and sodium bicarbonate (10.2 g, 0.121 mol) in 100 mL of deionized water. Stir the mixture until all solids have dissolved. This creates the aqueous basic solution of the amine.

-

Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (14.7 g, 0.0663 mol) in 100 mL of dioxane. Gentle warming may be required to facilitate dissolution.

-

Reaction Execution: Cool the L-phenylalanine solution to 0-5 °C in an ice bath. While stirring vigorously, add the 4-nitrobenzenesulfonyl chloride solution dropwise over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize hydrolysis of the sulfonyl chloride.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 18-20 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Purification

-

Solvent Removal: After the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 4-nitrobenzenesulfonyl chloride.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of N-(4-Nitrophenylsulfonyl)-L-phenylalanine will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water. Dry the product under vacuum to obtain the final product.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethanol-water mixture.

Below is a diagram illustrating the experimental workflow.

Characterization of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 169 °C[8] |

| Molecular Formula | C₁₅H₁₄N₂O₆S |

| Molecular Weight | 350.35 g/mol |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl and nitrophenyl groups, as well as the aliphatic protons of the phenylalanine backbone. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl and nitro groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear far downfield.[9]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the sulfonamide (around 3300 cm⁻¹), the asymmetric and symmetric stretching vibrations of the SO₂ group (around 1350 and 1160 cm⁻¹), and the stretching of the C=O bond of the carboxylic acid (around 1700 cm⁻¹).[9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Causality and Self-Validation in the Protocol

-

Stoichiometry: A slight excess of 4-nitrobenzenesulfonyl chloride is used to ensure complete reaction of the L-phenylalanine.

-

Base: Sodium bicarbonate is a moderately strong base, sufficient to deprotonate the amine without causing significant racemization of the chiral center of L-phenylalanine.[7] Using a stronger base could increase the risk of epimerization.

-

Temperature Control: Maintaining a low temperature during the addition of the sulfonyl chloride is critical to minimize its hydrolysis, a common side reaction in Schotten-Baumann reactions.[7]

-

Workup: The ether wash effectively removes the non-polar unreacted sulfonyl chloride. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium, allowing for its isolation by filtration.

The overall reaction scheme is depicted below.

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine. By understanding the underlying principles of the Schotten-Baumann reaction and adhering to the outlined experimental procedures, researchers can reliably produce this valuable compound for their applications in peptide synthesis and beyond. The emphasis on causality and self-validating steps within the protocol ensures a high degree of success and product purity.

References

- NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.

- Lokey Lab Protocols. Schotten-Baumann Reaction. Wikidot.

- Albericio, F. Amino Acid-Protecting Groups. ResearchGate.

- Lokey Lab Protocols. Protecting Groups. Wikidot.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Wikipedia. Schotten–Baumann reaction.

- BLD Pharmatech. N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

- Benchchem. Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them.

- A. A. Al-Amiery, et al. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, incorporating a 4-nitrophenylsulfonyl (nosyl) group. This modification imparts unique chemical characteristics that make the molecule a valuable tool in several areas of chemical and pharmaceutical research. The nosyl group is a well-established protecting group in peptide synthesis and serves as a key structural moiety in various therapeutic agents.[1][2] Furthermore, the related 4-nitrophenylalanine residue, which can be derived from this compound, is utilized as a spectroscopic probe to investigate protein structure and dynamics, functioning as an effective Infrared (IR) probe or a Förster Resonance Energy Transfer (FRET) quencher.[3]

Understanding the physicochemical properties of N-(4-Nitrophenylsulfonyl)-L-phenylalanine is paramount for its effective application. Properties such as solubility, acidity (pKa), and lipophilicity (logP) govern the compound's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability and membrane permeability. This guide provides a comprehensive overview of these critical properties, focusing on the robust experimental methodologies required for their determination, thereby offering a framework for its application and further study.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

| Identifier | Value | Source(s) |

| Chemical Name | (2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | [4] |

| Synonyms | N-(Nosyl)-L-phenylalanine, Ns-Phe-OH | [5] |

| CAS Number | 64501-87-7 | |

| Molecular Formula | C₁₅H₁₄N₂O₆S | [4] |

| Molecular Weight | 350.35 g/mol | [4] |

| Appearance | White to light yellow powder or crystal |

The structure contains three key functional groups that dictate its physicochemical behavior: a carboxylic acid, an aromatic phenyl ring, and the electron-withdrawing 4-nitrophenylsulfonyl group.

Sources

- 1. nbinno.com [nbinno.com]

- 2. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nosyl-l-alanine | C9H10N2O6S | CID 781674 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of N-(4-Nitrophenylsulfonyl)-L-phenylalanine, a compound belonging to the versatile sulfonamide class of molecules. Drawing upon established structure-activity relationships (SAR) within sulfonamide-based enzyme inhibitors, this document elucidates the probable mechanisms of action, identifies primary molecular targets, and presents detailed, field-proven experimental protocols for the validation of its hypothesized activities. The core focus of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate N-(4-Nitrophenylsulfonyl)-L-phenylalanine as a potential therapeutic agent, particularly in the context of oncology and inflammatory diseases. The narrative is grounded in the established roles of the 4-nitrophenylsulfonyl and L-phenylalanine moieties in mediating interactions with key enzymatic targets, offering a scientifically rigorous framework for future research endeavors.

Introduction: Deconstructing N-(4-Nitrophenylsulfonyl)-L-phenylalanine

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is a synthetic compound that marries two key pharmacophoric elements: a sulfonamide core functionalized with a 4-nitrophenyl group, and the amino acid L-phenylalanine. The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties[1][2]. Its prevalence stems from its ability to act as a bioisostere of a carboxylate or phosphate group, enabling it to interact with the active sites of various enzymes.

The L-phenylalanine component provides a chiral scaffold and additional hydrophobic and aromatic interactions, which can significantly influence target specificity and binding affinity[3][4]. The 4-nitrophenylsulfonyl group, while often used as a protecting group in peptide synthesis[5][6], also plays a crucial role in the biological activity of many compounds due to its strong electron-withdrawing nature, which can modulate the acidity of the sulfonamide proton and participate in key binding interactions[7].

This guide will systematically explore the predicted biological activities of N-(4-Nitrophenylsulfonyl)-L-phenylalanine, focusing on its potential as an inhibitor of two major enzyme families: Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Predicted Biological Activity and Primary Molecular Targets

Based on extensive analysis of structurally related compounds, the primary predicted biological activities of N-(4-Nitrophenylsulfonyl)-L-phenylalanine are the inhibition of Matrix Metalloproteinases and Carbonic Anhydrases.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases[1]. Sulfonamide-based compounds have emerged as a significant class of MMP inhibitors[1][2].

Mechanism of Action: The sulfonamide group in N-(4-Nitrophenylsulfonyl)-L-phenylalanine is predicted to act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site of MMPs. This interaction is central to the inhibitory activity of many sulfonamide-based MMP inhibitors[8]. The L-phenylalanine moiety can occupy the S1' specificity pocket of the MMP, a deep, hydrophobic pocket that often accommodates bulky aromatic residues. The 4-nitrophenylsulfonyl group can form hydrogen bonds with the enzyme backbone and provide additional favorable interactions within the active site[8].

Diagram 1: Predicted Binding of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to the MMP Active Site

Caption: Predicted interactions within the MMP active site.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer[9][10][11]. Sulfonamides are the cornerstone of CA inhibitor design[9][12].

Mechanism of Action: The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide anion to the catalytic zinc ion in the enzyme's active site[9][12]. The 4-nitrophenyl group of N-(4-Nitrophenylsulfonyl)-L-phenylalanine is expected to enhance the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion. The L-phenylalanine moiety can extend into the active site cavity, forming additional interactions with amino acid residues, which can contribute to isoform selectivity[13].

Experimental Validation Protocols

To empirically validate the hypothesized biological activities of N-(4-Nitrophenylsulfonyl)-L-phenylalanine, a series of well-established in vitro and cell-based assays are proposed.

General Synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

A standard and reliable method for the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine involves the reaction of L-phenylalanine with 4-nitrobenzenesulfonyl chloride in an aqueous basic solution.

Step-by-Step Protocol:

-

Dissolve L-phenylalanine in a suitable aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate solution).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride in a water-miscible organic solvent (e.g., acetone or dioxane) to the cooled amino acid solution.

-

Maintain the reaction at 0-5 °C and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute mineral acid (e.g., 1M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

3.2.1. MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to inhibit the catalytic activity of a specific MMP isoform using a fluorogenic substrate.

Step-by-Step Protocol:

-

Prepare a stock solution of N-(4-Nitrophenylsulfonyl)-L-phenylalanine in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound in assay buffer.

-

In a 96-well microplate, add the recombinant human MMP enzyme (e.g., MMP-2, MMP-9) to each well.

-

Add the different concentrations of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to the wells. Include a positive control (a known MMP inhibitor, e.g., GM6001) and a negative control (vehicle).

-

Incubate the plate at 37 °C for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

3.2.2. Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the inhibition of the esterase activity of CA, which is a well-accepted surrogate for its physiological CO₂ hydration activity.

Step-by-Step Protocol:

-

Prepare a stock solution of N-(4-Nitrophenylsulfonyl)-L-phenylalanine in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound in assay buffer.

-

In a 96-well microplate, add the purified human CA isoform (e.g., CA II, CA IX) to each well.

-

Add the different concentrations of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to the wells. Include a positive control (a known CA inhibitor, e.g., acetazolamide) and a negative control (vehicle).

-

Incubate the plate at room temperature for a pre-determined time.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

Cellular Assays for Anticancer Activity

3.3.1. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of N-(4-Nitrophenylsulfonyl)-L-phenylalanine on the proliferation of cancer cells.

Step-by-Step Protocol:

-

Seed cancer cells (e.g., MDA-MB-231 for MMP inhibition, HT-29 for CA IX inhibition) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-(4-Nitrophenylsulfonyl)-L-phenylalanine for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Diagram 2: Experimental Workflow for Biological Activity Validation

Sources

- 1. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Nitrophenylsulfonyl)-L-phenylalanine Derivatives and Analogs: A Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-Nitrophenylsulfonyl)-L-phenylalanine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the design of potent and selective modulators of various biological targets. These compounds, characterized by an L-phenylalanine core N-substituted with a 4-nitrophenylsulfonyl (nosyl) group, have been extensively explored as inhibitors of enzymes crucial to disease pathology, particularly zinc-dependent metalloproteinases. This guide provides an in-depth technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of these derivatives. We will explore the causal reasoning behind synthetic strategies, detail self-validating experimental protocols, and present a framework for the rational design of next-generation therapeutic agents based on this promising chemical scaffold.

The N-Sulfonylated Phenylalanine Scaffold: A Foundation for Drug Design

The strategic combination of an amino acid and a sulfonamide moiety has yielded numerous clinically relevant molecules.[1] The N-(4-Nitrophenylsulfonyl)-L-phenylalanine structure is particularly noteworthy for several reasons that underpin its utility in drug discovery.

-

The L-Phenylalanine Core: As a natural amino acid, L-phenylalanine provides a chiral backbone that is readily recognized by many biological systems, particularly enzymes that process peptides.[2][3] Its benzyl side chain offers a key hydrophobic interaction motif that can be anchored in the active sites of target proteins.

-

The Aryl Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry. It is a bioisostere of an amide bond but is more stable to metabolic hydrolysis. Crucially, it is an excellent zinc-binding group (ZBG), making it ideal for targeting zinc-dependent enzymes like Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[1][4]

-

The 4-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenylsulfonyl moiety. This can enhance binding affinity and, in some contexts, the nitro group may even act as a "masked electrophile," capable of forming covalent bonds with nucleophilic residues like cysteine within an enzyme's active site under specific conditions.[5][6]

The convergence of these features makes this scaffold a powerful starting point for developing inhibitors for diseases where protein and tissue remodeling are dysregulated, such as cancer, inflammation, and cardiovascular disorders.[4][7]

Synthetic Strategies and Chemical Characterization

The synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine derivatives is typically straightforward, relying on well-established sulfonamide formation reactions. The general approach allows for high modularity, enabling the creation of diverse chemical libraries for SAR studies.

General Synthesis Pathway

The core synthesis involves the nucleophilic attack of the amino group of L-phenylalanine (or its ester) on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (nosyl chloride). This reaction is typically performed in a basic aqueous or mixed-solvent system.[8] The base serves to deprotonate the amine, increasing its nucleophilicity. Subsequent modifications can be made to the C-terminus, for example, by forming an amide bond with another amine.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: General Synthetic Workflow for N-(4-Nitrophenylsulfonyl)-L-phenylalanine Derivatives.

Detailed Protocol: Synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

This protocol describes a self-validating system where the synthesis is followed by rigorous characterization to confirm product identity and purity.

Objective: To synthesize the core intermediate compound.

Materials:

-

L-Phenylalanine

-

4-Nitrobenzenesulfonyl chloride (Nosyl-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-phenylalanine (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of acetone and water. Stir the mixture in an ice bath (0-5°C) until all solids are dissolved.

-

Causality: The basic NaHCO₃ solution deprotonates the amino group of phenylalanine, making it a potent nucleophile. The ice bath prevents potential side reactions and degradation of the starting materials.

-

-

Addition of Nosyl-Cl: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a small amount of acetone and add it dropwise to the stirring phenylalanine solution over 30 minutes.

-

Causality: Dropwise addition controls the reaction rate and temperature, minimizing the formation of impurities.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Workup & Acidification: Once the reaction is complete, remove the acetone under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted nosyl chloride. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. A white precipitate should form.

-

Causality: Acidification protonates the carboxylate group, making the product insoluble in water and causing it to precipitate.

-

-

Extraction & Drying: Extract the product from the aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, a multi-pronged analytical approach is mandatory.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure sample should exhibit a single major peak.[10]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, verifying that the desired reaction has occurred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by showing the expected proton (¹H) and carbon (¹³C) signals and their correlations, confirming the connectivity of the atoms.[11]

Mechanism of Action: Targeting Metalloproteinases

A primary application for this class of compounds is the inhibition of zinc-dependent metalloproteinases, such as MMPs and ADAMs.[7][12] These enzymes are key regulators of the extracellular matrix (ECM) and are implicated in cancer cell invasion, metastasis, and inflammation when their activity becomes dysregulated.[7][13]

Molecular Interactions and Inhibition

N-Sulfonylated phenylalanine derivatives typically act as competitive inhibitors .[14] They are designed to mimic the natural substrates of the enzyme and compete for binding at the catalytic active site. The key interactions are:

-

Zinc Chelation: The sulfonamide nitrogen coordinates with the catalytic Zn²⁺ ion in the enzyme's active site, rendering it unavailable for catalysis.[4]

-

Hydrophobic Pocket Interaction: The benzyl group of the phenylalanine moiety fits into a hydrophobic pocket of the enzyme (often called the S1' pocket), contributing significantly to binding affinity and selectivity.

-

Hydrogen Bonding: The N-H of the sulfonamide and other functional groups can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

The diagram below illustrates the role of MMPs in cancer progression and how these inhibitors intervene.

Caption: Inhibition of MMP-Mediated ECM Degradation by N-Sulfonyl-Phenylalanine Derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For N-(4-Nitrophenylsulfonyl)-L-phenylalanine analogs, modifications at several positions have been explored to enhance their inhibitory activity. The goal is to maximize interactions with the target enzyme while minimizing off-target effects.[15]

Key SAR insights include:

-

Aryl Sulfonyl Group: Replacing the nitrophenyl group with other aryl systems, like biphenyl, can dramatically alter selectivity. For instance, N-biphenyl sulfonyl-phenylalanine hydroxamic acid selectively inhibits MMP-2, -9, and -14 over other MMPs.[16]

-

Phenylalanine Moiety: Modifications to the phenylalanine ring itself can tune affinity. Introducing substituents can probe the size and electronic environment of the enzyme's hydrophobic pocket.[17]

-

C-Terminus: Derivatizing the carboxylic acid, often by converting it to a hydroxamic acid or another ZBG, can significantly increase potency. However, broad-spectrum hydroxamate-based inhibitors have faced challenges in clinical trials due to toxicity from off-target inhibition.[4][12] This highlights the need for highly selective non-hydroxamate inhibitors.

Quantitative SAR Data

The following table summarizes representative SAR data for related N-sulfonyl-phenylalanine analogs, demonstrating how structural changes impact biological activity.

| Compound ID | Core Scaffold Modification | Target | IC₅₀ | Reference |

| BPHA | Biphenyl-SO₂-Phe-Hydroxamic Acid | MMP-2, -9, -14 | Micromolar (µM) range | [16] |

| Compound 52 | Phenyl-SO₂-Piperidine + Phe analog | VLA-4 | 90 pM | [18] |

| Generic | 4-NO₂-Ph-SO₂-Phe | MMPs | Varies | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical Evaluation Protocols

Once promising candidates are synthesized, they must undergo rigorous preclinical evaluation to assess their therapeutic potential. This involves a tiered approach from in vitro enzyme assays to cell-based models.

Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol provides a reliable method for determining the IC₅₀ of a test compound against a specific MMP.

Objective: To quantify the inhibitory potency of a derivative against a target metalloproteinase.

Principle: A fluorogenic peptide substrate is cleaved by the active MMP, releasing a fluorescent group and causing an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

-

Recombinant human MMP (e.g., MMP-9)

-

Assay Buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Fluorogenic MMP substrate

-

Test compound (dissolved in DMSO)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is <1% in all wells to avoid solvent effects.

-

Enzyme Addition: To each well of the 96-well plate, add the diluted test compound (or vehicle control) followed by the recombinant MMP enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Self-Validation: The protocol's integrity is maintained by including appropriate controls:

-

No Enzyme Control: To measure background fluorescence.

-

Vehicle (DMSO) Control: Represents 100% enzyme activity.

-

Positive Control Inhibitor: A known inhibitor of the target MMP to validate assay performance.

Future Directions and Challenges

While the N-(4-Nitrophenylsulfonyl)-L-phenylalanine scaffold is a powerful tool, challenges remain. The primary hurdle in the broader field of metalloproteinase inhibitors has been achieving high selectivity to avoid off-target effects, which led to the failure of early broad-spectrum inhibitors in clinical trials.[12][19]

Future research should focus on:

-

Designing for Selectivity: Exploiting subtle differences in the active sites and exosites of different MMPs and ADAMs to design highly selective inhibitors.

-

Exploring Novel Analogs: Moving beyond simple modifications to develop constrained analogs or peptidomimetics that lock the molecule into a bioactive conformation.[2][20]

-

Targeted Delivery: Conjugating these inhibitors to targeting moieties (e.g., antibodies, nanoparticles) to deliver them specifically to diseased tissues, thereby increasing efficacy and reducing systemic exposure.[19]

References

-

Rath, S., et al. (2021). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC - PubMed Central. [Link]

-

Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press. [Link]

-

Gutteridge, C. E., et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine Derivatives as Potent, Selective VLA-4 Antagonists. PubMed. [Link]

-

Stuerzebecher, J., et al. (1996). 4-amidino-phenylalanyl-prolines and Testing of Them as Inhibitors of Serine Proteinases. PubMed. [Link]

-

Ray, S., et al. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC - NIH. [Link]

-

Ali, A., et al. (2022). Synthesis of Novel Phenylalanine Carboxamides Derivatives Bearing Sulfonamides Functionality and Their Molecular Docking, In Vitro Antimalarial, and Antioxidant Properties. ResearchGate. [Link]

-

Troeberg, L., & Nagase, H. (2012). Inhibition of MMPs and ADAM/ADAMTS. PMC - NIH. [Link]

-

Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

-

Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PMC. [Link]

-

Zhou, H., et al. (2022). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Publishing. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

Furuya, T., et al. (2002). Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy. PubMed. [Link]

-

Wang, Z-J., et al. (2011). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

-

Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

-

Nagase, H., & Troeberg, L. (2019). Inhibition of MMPs and ADAM/ADAMTS. PubMed - NIH. [Link]

-

Bosc, J., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. [Link]

-

Ray, S., et al. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PubMed - NIH. [Link]

-

LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Stieber, A., & Gonatas, N. K. (1978). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. PubMed. [Link]

-

Rosca, C., et al. (2016). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. [Link]

-

Corbau, R., et al. (2021). Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases. Frontiers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Zervas, L., et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. J. Am. Chem. Soc. [Link]

-

Gafa, M. S. (2023). Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. Allied Academies. [Link]

-

NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. NJ Labs. [Link]

-

Kong, W., et al. (2023). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]

-

Schiavo, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]

-

PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. PrepChem.com. [Link]

-

Unknown. (n.d.). Enzyme Inhibition. Scholars Research Library. [Link]

-

Al-Suhaibani, S. S. (2016). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]

-

Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. PubMed. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Goerdeler, J., et al. (1968). New methods in peptide synthesis. Part IV. N → S transfer of N-o-nitrophenylsulphenyl groups in cysteine peptides. Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases [frontiersin.org]

- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. njlabs.com [njlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of MMPs and ADAM/ADAMTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. mdpi.com [mdpi.com]

discovery and history of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

An In-depth Technical Guide to the Discovery and History of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Abstract

N-(4-Nitrophenylsulfonyl)-L-phenylalanine stands as a significant, albeit specialized, molecule within the landscape of synthetic and medicinal chemistry. It emerges from the convergence of two important classes of organic compounds: N-sulfonylated amino acids and unnatural amino acids. This guide provides a comprehensive exploration of its chemical origins, synthesis, and the evolution of its applications. We delve into the foundational chemistry of its precursors, detail its synthesis through established methodologies, and examine its critical roles as a versatile building block in custom peptide synthesis, a sophisticated biophysical probe, and a precursor in chiral chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the utility of this compound.

Foundational Precursors: A Tale of Two Moieties

The history of N-(4-Nitrophenylsulfonyl)-L-phenylalanine is not one of a singular, sudden discovery but rather a logical evolution built upon decades of research into amino acid modification. To fully appreciate its significance, one must first understand the history of its constituent parts: the N-sulfonyl protecting group and the 4-nitrophenylalanine core.

The Rise of N-Sulfonylated Amino Acids

The modification of the amino group of amino acids has been a cornerstone of peptide chemistry and drug discovery. The introduction of a sulfonyl group (R-SO₂-) to the nitrogen atom of an amino acid, a process known as N-sulfonylation, gained prominence as a method for amine protection in peptide synthesis.[1] This reaction, typically performed under Schotten-Baumann conditions, converts the basic amino group into a non-basic, acidic sulfonamide.[2] This transformation is crucial as it prevents the amino group from participating in unwanted side reactions during subsequent chemical steps, such as carboxyl group activation for peptide bond formation.

Beyond simple protection, the sulfonyl group can be functionalized to modulate the biological activity and physical properties of the parent amino acid. Arylsulfonyl groups, in particular, have been explored for their ability to confer specific therapeutic properties, with research demonstrating that N-sulfonyl amino acid amides can exhibit potent fungicidal activity.[2][3] The stability and electron-withdrawing nature of the aryl(sulfonyl)amino group also render it a good leaving group in certain intramolecular substitution reactions, expanding its synthetic utility.[4]

4-Nitro-L-phenylalanine: The Unnatural Core

4-Nitro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a nitro group (-NO₂) at the para position of the phenyl ring.[5] It is an important "unnatural" amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its synthesis is most commonly achieved through the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[6][7] This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the para-substituted product and minimize byproducts.[6]

The introduction of the nitro group imparts unique physicochemical properties that have made 4-nitro-L-phenylalanine a valuable tool in biochemical and pharmaceutical research.[5] It serves as a crucial intermediate in the synthesis of optically active chiral drugs and other complex molecules.[8][9] For example, the related compound N-phthaloyl-p-nitro-L-phenylalanine is a key intermediate in the production of the anticancer agent melphalan.[9] The nitroaromatic moiety also possesses distinct spectroscopic properties, making it a useful chromophore for enhanced detection in analytical chemistry.[5]

Synthesis and Characterization of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

The creation of N-(4-Nitrophenylsulfonyl)-L-phenylalanine represents the logical union of the two precursor fields. It is synthesized by reacting L-phenylalanine with 4-nitrobenzenesulfonyl chloride. This reaction leverages the nucleophilicity of the amino acid's alpha-amino group to attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically conducted in an aqueous alkaline medium, a classic example of the Schotten-Baumann reaction conditions. The base (e.g., sodium hydroxide or sodium carbonate) serves two critical purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating system for the synthesis of the title compound.

-

Dissolution: Dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring in an ice bath (0-5 °C). The use of excess base ensures the amino acid remains deprotonated and neutralizes the forthcoming acid byproduct.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or dioxane. Add this solution dropwise to the cold, stirring amino acid solution. The slow addition and low temperature are critical to control the exothermic reaction and prevent hydrolysis of the sulfonyl chloride.

-

Reaction: Allow the mixture to stir vigorously in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Acidification: Once the reaction is complete, filter the solution to remove any unreacted sulfonyl chloride. Cool the filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2. This step protonates the carboxylate group, causing the N-sulfonylated product, which is insoluble in acidic aqueous media, to precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a white to yellowish powder.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Physicochemical Properties

The resulting compound's properties are a direct consequence of its structure, combining the chirality of L-phenylalanine with the bulky, electron-withdrawing nitrophenylsulfonyl group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₆S | Inferred |

| Molecular Weight | 350.35 g/mol | Inferred |

| Appearance | White to yellowish powder | [5] |

| Melting Point | Varies; depends on purity | |

| Optical Rotation | Varies based on conditions | |

| Solubility | Soluble in alkaline aqueous solutions, many organic solvents; Insoluble in acidic water. | Inferred |

Applications and Historical Evolution

While the initial synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine was likely driven by fundamental explorations in amino acid chemistry, its utility has since expanded into several specialized areas of research and development.

A Key Building Block in Custom Peptide Synthesis

The field of peptide synthesis has advanced significantly, enabling the creation of custom peptides with functions not found in nature.[10] N-(4-Nitrophenylsulfonyl)-L-phenylalanine, particularly its Fmoc-protected form, is a crucial reagent in this field.[10] Incorporating this unnatural amino acid allows researchers to bestow unique properties upon a peptide, such as enhanced stability against enzymatic degradation or novel binding capabilities.[10]

Advanced Biophysical Probes

A significant application lies in the use of the 4-nitrophenylalanine residue (derived from the title compound after incorporation into a peptide) as a powerful biophysical probe.[10]

-

Infrared (IR) Probe: The nitro group has a strong, distinct vibrational signature. By strategically placing this modified amino acid within a peptide sequence, scientists can use IR spectroscopy to monitor subtle conformational changes, secondary structure dynamics, and environmental interactions in real-time.[10] This provides a high-resolution window into the peptide's structure-function relationship.[10]

-

FRET Quencher: The 4-nitrophenylalanine moiety is an effective Förster Resonance Energy Transfer (FRET) quencher.[10] When paired with a suitable fluorescent donor, it can be used to create highly sensitive biosensors. The quenching efficiency is distance-dependent, making it an excellent tool for measuring molecular interactions, such as protein-DNA binding or enzyme activity.[10]

Role in Chiral Chemistry

Derivatives of phenylalanine are widely used in the field of chiral chemistry. While N-(4-Nitrophenylsulfonyl)-L-phenylalanine itself is not the most common chiral selector, the principles established with related N-sulfonylated phenylalanine derivatives are highly relevant. These molecules are used to create chiral stationary phases for HPLC or as chiral selectors in membrane-based separation technologies to resolve racemic mixtures.[11][12] The defined stereochemistry and the rigid, bulky nature of the N-sulfonyl group contribute to the enantioselective interactions required for separation.

Conclusion

The journey of N-(4-Nitrophenylsulfonyl)-L-phenylalanine from a conceptual derivative to a valuable research tool illustrates a key principle in chemical science: the innovative combination of established chemical motifs can lead to reagents with novel and powerful functionalities. Its history is rooted in the fundamental principles of amino acid protection and aromatic substitution. Today, it serves not just as a protected amino acid but as a sophisticated building block for creating custom peptides with built-in analytical probes. For researchers in drug discovery and materials science, it offers a reliable method for embedding spectroscopic handles into biomolecules, enabling detailed investigations of structure, dynamics, and interaction. As synthetic methodologies and biophysical techniques continue to advance, the applications for precisely functionalized amino acids like N-(4-Nitrophenylsulfonyl)-L-phenylalanine are poised to expand even further.

References

- NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.

- Study on the synthesis of L-4-nitrophenylalanine.

- CN101417959A - Synthesis method of L-p-nitrophenylalanine.

- EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine.

- 4-Nitro-L-phenylalanine. Chem-Impex.

- 4-Nitro- L -phenylalanine 98 207591-86-4. Sigma-Aldrich.

- Synthesis of p-nitrophenylalanine. PrepChem.com.

- N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity.

- Polysulfones with Phenylalanine Derivatives as Chiral Selectors – Membranes for Chiral Separation.

- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C

- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.

- Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement.

- Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ

- N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA.

- Chiral Separation of Phenylalanine Methyl Esters using UPC2.

Sources

- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 9. EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of N-(4-Nitrophenylsulfonyl)-L-phenylalanine: A Technical Guide for Novel Drug Discovery

Abstract

N-(4-Nitrophenylsulfonyl)-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, represents a versatile scaffold with significant, yet largely untapped, potential in medicinal chemistry and drug discovery. While recognized for its utility in peptide synthesis and as a biophysical probe, its intrinsic bioactivity remains a nascent field of investigation. This guide provides a comprehensive exploration of promising research avenues for this compound, moving beyond its established applications. We will delve into its potential as a lead structure for the development of novel enzyme inhibitors, targeted anticancer agents, and new-generation antibacterial compounds. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating innovative research programs centered on N-(4-Nitrophenylsulfonyl)-L-phenylalanine and its analogs. We will present detailed experimental workflows, the causal reasoning behind strategic research decisions, and a robust foundation of scientific literature to support the proposed investigations.

Foundational Understanding: The N-(4-Nitrophenylsulfonyl)-L-phenylalanine Scaffold

N-(4-Nitrophenylsulfonyl)-L-phenylalanine belongs to the N-acyl-alpha-amino acid class of molecules. Its structure combines the chirality and biochemical relevance of L-phenylalanine with the electronic and structural features of the 4-nitrophenylsulfonyl group. This unique combination provides a compelling starting point for drug design. The L-phenylalanine moiety can facilitate interactions with biological targets that recognize amino acids, such as enzymes and transporters, while the nitrophenylsulfonyl group offers opportunities for a range of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

The related compound, 4-nitro-L-phenylalanine, is a known derivative of L-phenylalanine where a nitro group is substituted at the 4th position of the phenyl ring[1]. N-(4-Nitrophenylsulfonyl)-L-phenylalanine is also utilized in its Fmoc-protected form for specialized applications in custom peptide synthesis, where it can be incorporated to create peptides with unique properties[2]. For instance, the 4-nitrophenylalanine residue can serve as an infrared (IR) probe to monitor peptide conformational changes or as a Förster Resonance Energy Transfer (FRET) quencher in the design of sensitive biosensors[2].

While these applications are significant, this guide will focus on the largely unexplored potential of N-(4-Nitrophenylsulfonyl)-L-phenylalanine as a lead molecule for therapeutic development.

Research Area 1: Development of Novel Enzyme Inhibitors

The N-(phenylsulfonyl)amino acid scaffold is a well-established pharmacophore in the design of various enzyme inhibitors, particularly for proteases and kinases. The rationale for investigating N-(4-Nitrophenylsulfonyl)-L-phenylalanine in this context is its structural resemblance to substrates of enzymes that process phenylalanine-containing peptides.

Targeting Proteases

Many proteases, especially those in the serine and metalloprotease families, have substrate binding pockets that accommodate the phenyl side chain of phenylalanine. The sulfonamide linkage in N-(4-Nitrophenylsulfonyl)-L-phenylalanine is known for its ability to act as a transition-state analog inhibitor of proteases.

Proposed Research Workflow:

-

Initial Screening: Screen a library of proteases (e.g., matrix metalloproteinases (MMPs), caspases, serine proteases like trypsin and chymotrypsin) against N-(4-Nitrophenylsulfonyl)-L-phenylalanine using commercially available fluorescence-based activity assays.

-

Hit Validation and IC50 Determination: For any identified "hits," perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: For potent inhibitors, conduct kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

-

Structural Biology: Co-crystallize the compound with the target protease to understand the binding mode at the atomic level. This will provide crucial insights for structure-based drug design.

-

Lead Optimization: Synthesize a focused library of analogs by modifying the phenyl ring (e.g., altering the position of the nitro group, introducing other substituents) and the phenylalanine moiety to improve potency and selectivity. The synthesis of related N-acyl-L-valine derivatives has been reported and could serve as a methodological basis[3].

Experimental Protocol: General Protease Inhibition Assay

-

Reagents and Materials:

-

N-(4-Nitrophenylsulfonyl)-L-phenylalanine (test compound)

-

Target protease (e.g., MMP-2, Trypsin)

-

Fluorogenic protease substrate (e.g., quenched fluorescent peptide)

-

Assay buffer (specific to the protease)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Add the target protease to all wells and incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Logical Flow for Protease Inhibitor Development

Sources

N-(4-Nitrophenylsulfonyl)-L-phenylalanine solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Introduction

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is a specialized amino acid derivative of significant interest to researchers in peptide synthesis, drug development, and materials science. The incorporation of the 4-nitrophenylsulfonyl moiety onto the L-phenylalanine backbone imparts unique physicochemical properties that can enhance the stability of peptides against enzymatic degradation and introduce useful spectroscopic handles.[1] This derivative serves as a critical building block for creating custom peptides with tailored functionalities, including its use as an infrared (IR) probe to monitor peptide conformational changes or as a Förster Resonance Energy Transfer (FRET) quencher in sensitive biosensors.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(4-Nitrophenylsulfonyl)-L-phenylalanine, with a focus on its solubility and stability profiles. Recognizing the limited availability of specific experimental data for this derivative in public literature, this document establishes a framework for its characterization. It offers field-proven methodologies for determining its solubility and stability, drawing upon established principles for analogous compounds and peptides. This guide is intended to empower researchers, scientists, and drug development professionals to confidently assess and utilize this compound in their applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(4-Nitrophenylsulfonyl)-L-phenylalanine is essential for its effective application in research and development. These properties influence its behavior in various solvent systems and its susceptibility to degradation under different environmental conditions.

Chemical Structure and General Properties

The molecular structure of N-(4-Nitrophenylsulfonyl)-L-phenylalanine combines the chiral scaffold of L-phenylalanine with the electron-withdrawing and sterically bulky 4-nitrophenylsulfonyl group. This unique combination dictates its chemical reactivity and physical characteristics.

| Property | Value | Source |

| Chemical Name | (2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | [2] |

| Synonyms | N-(p-Nitrophenylsulfonyl)-L-phenylalanine, Nosyl-Phe-OH | [2] |

| CAS Number | 64501-87-7 | [2][3] |

| Molecular Formula | C₁₅H₁₄N₂O₆S | [2][3] |

| Molecular Weight | 350.35 g/mol | [2][3] |

| Appearance | White to yellowish powder (inferred from related compounds) | [4] |

| Melting Point | 169 °C | [2][3] |

| Predicted Boiling Point | 582.7 ± 60.0 °C | [2] |

| Storage Conditions | 2-8°C | [3] |

| Supplier-Stated Shelf Life | 1460 days (approx. 4 years) under ideal storage | [3] |

Solubility Profile

The solubility of a compound is a critical parameter that affects its formulation, bioavailability, and utility in various experimental assays. While specific quantitative solubility data for N-(4-Nitrophenylsulfonyl)-L-phenylalanine is not extensively documented in publicly available literature, we can infer its likely behavior based on its structure and the known properties of its parent molecule, L-phenylalanine, and similarly modified amino acids. The addition of the bulky, relatively nonpolar nitrophenylsulfonyl group is expected to decrease aqueous solubility while increasing solubility in organic solvents compared to the parent L-phenylalanine.

Inferred Solubility Behavior

-

Aqueous Solubility: L-phenylalanine itself is sparingly soluble in water (10-50 mg/mL at 25°C).[5][6] The large nitrophenylsulfonyl group on the target molecule will likely decrease its solubility in aqueous media further due to increased hydrophobicity.

-

Organic Solvent Solubility: A structurally related compound, N-P-tosyl-L-phenylalanine, is noted for its enhanced solubility in organic solvents.[7] It is reasonable to hypothesize that N-(4-Nitrophenylsulfonyl)-L-phenylalanine will also exhibit good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.

-

Effect of pH: The carboxylic acid moiety (pKa ~2-3) and the sulfonamide proton (pKa ~9-10) mean that the molecule's net charge, and thus its aqueous solubility, will be highly dependent on pH. Solubility is expected to be minimal near its isoelectric point and increase significantly at pH values above the sulfonamide pKa and below the carboxylic acid pKa.

Experimental Protocol for Solubility Determination

To generate precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility of N-(4-Nitrophenylsulfonyl)-L-phenylalanine in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical and physical stability of N-(4-Nitrophenylsulfonyl)-L-phenylalanine is paramount for ensuring its quality, efficacy, and shelf-life in various applications. Stability studies are designed to understand how the molecule degrades under specific environmental stresses.

Potential Degradation Pathways

Based on the structure of N-(4-Nitrophenylsulfonyl)-L-phenylalanine, several degradation pathways can be anticipated:

-

Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the molecule into L-phenylalanine and 4-nitrobenzenesulfonic acid. The carboxylic acid ester, if present in a derivative form, would also be a primary site for hydrolysis.

-

Photodegradation: Aromatic nitro compounds can be photolabile. Upon exposure to UV light, C-C bond cleavage is a known photodissociation channel for phenylalanine chromophores.[8] The nitro group may also participate in photochemical reactions.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and cleavage of the side chain are common thermal decomposition pathways for amino acids.[9]

-

Oxidative Degradation: While the core structure is relatively robust, extreme oxidative conditions could potentially modify the aromatic rings.

Forced Degradation Studies Protocol

Forced degradation (or stress testing) is a critical component of a stability assessment. It involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and elucidating degradation pathways. This information is essential for developing stability-indicating analytical methods.

Methodology: Stress Condition Application

-

Stock Solution Preparation: Prepare a stock solution of N-(4-Nitrophenylsulfonyl)-L-phenylalanine in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with a strong acid (e.g., 0.1 M to 1 M HCl) and incubate at a controlled temperature (e.g., 60-80°C).

-

Basic Hydrolysis: Dilute the stock solution with a strong base (e.g., 0.1 M to 1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Dilute the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

-